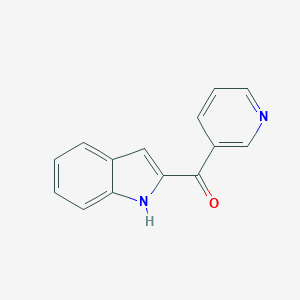
1H-indol-2-yl(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indol-2-yl(pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring. This particular compound features an indole moiety attached to a pyridine ring via a methanone group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1H-indol-2-yl(pyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones. This reaction typically uses water as the oxygen source and operates under mild conditions . Another approach involves the nucleophilic addition of indole derivatives to pyridine carboxaldehydes, followed by oxidation to form the desired methanone compound .
Analyse Chemischer Reaktionen
1H-indol-2-yl(pyridin-3-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis, with water acting as the oxygen source.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Common reagents used in these reactions include copper catalysts, water, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-indol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-indol-2-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-indol-2-yl(pyridin-3-yl)methanone can be compared with other indole derivatives such as:
1H-indol-3-yl(pyridin-2-yl)methanol: This compound has a similar structure but features a methanol group instead of a methanone group.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but similar indole core.
The uniqueness of this compound lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10N2O |
|---|---|
Molekulargewicht |
222.24g/mol |
IUPAC-Name |
1H-indol-2-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)16-13/h1-9,16H |
InChI-Schlüssel |
ZCHZHQMOGWAOGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















